1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
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Overview
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:
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Formation of the Thiadiazole Ring:
- Starting with appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids under acidic conditions.
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Attachment of the Piperidine Ring:
- The piperidine ring is introduced via nucleophilic substitution reactions. For instance, a halogenated piperidine derivative can react with the thiadiazole intermediate in the presence of a base.
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Incorporation of the Phenylthio Group:
- The phenylthio group is typically introduced through a thiol-ene reaction, where a thiol reacts with an alkene under radical initiation conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Properties
IUPAC Name |
3-phenylsulfanyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-15(8-11-22-14-4-2-1-3-5-14)19-9-6-13(7-10-19)21-16-18-17-12-23-16/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJTYRVVFXCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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